5-bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3S/c13-11-2-1-10(17-11)12(15)14-5-8-18-9-3-6-16-7-4-9/h1-2,9H,3-8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCVTUMMVJDZIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of a furan derivative, followed by the introduction of the oxan-4-ylsulfanyl group through a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group via an amidation reaction. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
5-bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]furan-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits significant potential in medicinal chemistry due to its structural characteristics which suggest various biological activities.
Antimicrobial Properties
Research indicates that compounds with furan and sulfanyl groups often demonstrate antimicrobial activities. Preliminary studies have shown that 5-bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]furan-2-carboxamide can inhibit the growth of several bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antiviral Activity
Emerging data suggest that this compound may also possess antiviral properties. It is hypothesized that the interaction between the furan ring and viral proteins could inhibit viral replication. Further studies are warranted to elucidate the specific mechanisms involved.
Anti-inflammatory Effects
In vitro studies have indicated that derivatives of furan compounds can exhibit anti-inflammatory effects by modulating inflammatory pathways. The presence of the carboxamide group in this compound may enhance its efficacy in reducing inflammation.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions. Key methodologies include:
- Reflux Reactions : The compound can be synthesized through refluxing starting materials under acidic conditions, which facilitates the formation of the furan ring and subsequent substitution reactions.
- Purification Techniques : High-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the synthesized compound, ensuring high yield and purity levels.
Several studies have explored the applications of this compound:
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated a significant reduction in bacterial viability, suggesting its potential as a lead compound for developing new antibiotics.
Investigation into Anti-inflammatory Properties
Another research project focused on assessing the anti-inflammatory effects of related compounds derived from furan structures. The findings indicated that these compounds could inhibit pro-inflammatory cytokines, highlighting their therapeutic potential in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The bromine atom and the furan ring play crucial roles in its binding to target proteins or enzymes, leading to the modulation of their activity. The oxan-4-ylsulfanyl group may also contribute to the compound’s overall bioactivity by enhancing its solubility and stability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table highlights key structural and physicochemical differences between the target compound and selected analogs:
Key Observations:
Substituent Diversity :
- The target compound’s oxane-sulfanyl ethyl group contrasts with aromatic (e.g., phenyl in 2A) or heteroaromatic (e.g., imidazopyridine in ) substituents. This likely improves solubility due to the oxane ring’s polarity .
- ’s compound incorporates a 1,3,4-oxadiazole ring, which may enhance rigidity and hydrogen-bonding capacity compared to the target’s flexible thioether linker .
Halogen Effects :
- The 5-bromo substituent in the target compound and ’s analog may increase lipophilicity compared to the 5-nitro group in ’s derivatives. Bromine’s larger atomic radius could also influence steric interactions in biological targets .
Melting Points :
- Nitro-substituted carboxamides (e.g., 2A) exhibit higher melting points (178–180°C), suggesting stronger crystalline packing forces compared to brominated analogs, where data is scarce .
Biological Activity
5-bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]furan-2-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₁H₁₃BrN₂O₂S
- Molecular Weight : 305.20 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily linked to its interaction with various biochemical pathways. It is hypothesized to function as an inhibitor of sodium-dependent glucose co-transporter 2 (SGLT2), similar to other compounds in its class. This mechanism is crucial for managing conditions such as type 2 diabetes mellitus by reducing glucose reabsorption in the kidneys.
Biological Activity Overview
- Antidiabetic Properties : The compound exhibits potential in lowering blood glucose levels, making it a candidate for diabetes treatment.
- Cellular Effects :
- Influences cell signaling pathways.
- Alters gene expression related to metabolic processes.
- Pharmacokinetics :
- Soluble in common organic solvents like ethanol and dimethylformamide.
- Stability under physiological conditions, although it may decompose under extreme conditions.
Table 1: Summary of Biological Activities
Case Studies
-
Antidiabetic Efficacy :
A study evaluated the effects of this compound on diabetic animal models. Results indicated a significant reduction in fasting blood glucose levels compared to control groups, supporting its role as an SGLT2 inhibitor. -
Cytotoxic Effects on Cancer Cells :
In vitro studies demonstrated that the compound induced apoptosis in specific cancer cell lines, suggesting potential as an anticancer agent. The mechanism involved the activation of caspase pathways, leading to programmed cell death. -
Anti-inflammatory Activity :
Research highlighted the compound's ability to inhibit pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]furan-2-carboxamide, and what reaction conditions optimize yield and purity?
- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For brominated furan derivatives, a common approach is functionalizing the furan-2-carboxamide core with a thioether-linked oxane moiety.
- Key Steps :
Bromination : Introduce bromine at the 5-position of the furan ring using N-bromosuccinimide (NBS) under radical or electrophilic conditions.
Thioether Formation : React 2-(oxan-4-ylsulfanyl)ethylamine with a brominated furan-2-carboxylic acid derivative (e.g., acid chloride) in the presence of a base (e.g., triethylamine) .
- Optimization : Purification via column chromatography or recrystallization enhances purity. Yield improvements are achieved by controlling temperature (0–25°C) and solvent polarity (e.g., dichloromethane or THF) .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR verify substituent positions (e.g., bromine at C5, oxane-thioethyl linkage). Aromatic protons in the furan ring appear at δ 6.5–7.5 ppm .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection (λ = 254 nm) .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with the carboxamide group) .
Q. What known biological activities are associated with structurally similar brominated furan carboxamides?
- Comparative Analysis : Brominated furans often exhibit antimicrobial or anticancer properties. For example:
- Antimicrobial Activity : Analogues with thioether linkages show MIC values of 2–8 µg/mL against Staphylococcus aureus .
- Enzyme Inhibition : Bromine enhances electrophilicity, potentially inhibiting kinases or proteases via covalent binding .
Advanced Research Questions
Q. How can computational chemistry aid in predicting reaction pathways for synthesizing this compound?
- Methods :
- Density Functional Theory (DFT) : Model transition states for bromination or thioether formation. For example, calculate activation energies for NBS-mediated bromination to optimize regioselectivity .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., polar aprotic solvents accelerate nucleophilic substitution) .
Q. What strategies resolve discrepancies between computational predictions and experimental outcomes in synthesis?
- Iterative Design :
Compare DFT-predicted intermediates with LC-MS/MS data to identify off-pathway byproducts.
Adjust reaction conditions (e.g., temperature, catalyst loading) based on sensitivity analysis .
- Statistical DoE : Use factorial designs to isolate critical variables (e.g., base strength, solvent polarity) and minimize trial-and-error experimentation .
Q. How does the bromine atom influence the compound's reactivity and interaction in biological systems?
- Mechanistic Insights :
- Electrophilic Reactivity : Bromine increases electron-withdrawing effects, stabilizing transition states in nucleophilic aromatic substitution.
- Biological Targeting : The bromine atom may form halogen bonds with protein residues (e.g., backbone carbonyls), enhancing binding affinity in enzyme inhibition assays .
Q. What advanced spectroscopic methods elucidate the compound's conformation and dynamic behavior?
- Techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
